![molecular formula C15H16N6O B2819541 4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine CAS No. 2108968-64-3](/img/structure/B2819541.png)
4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine
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Overview
Description
The compound “4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-oxadiazole and a 1,2,3-triazole . The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This moiety is known to have a wide range of applications and has been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
The molecular structure of “4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine” is complex, with several heterocyclic rings. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Antimicrobial and Antifungal Agents
- Antifungal Applications : A novel series of compounds, including 4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine, have been synthesized and evaluated for their in vitro antifungal activities. Some of these compounds demonstrated comparable activity to miconazole against Cryptococcus neoformans, Aspergillus niger, and Aspergillus flavus (Sangshetti & Shinde, 2011).
- Antibacterial Applications : Derivatives of this compound have shown significant antibacterial activities in various studies. In one study, derivatives containing piperidine or pyrrolidine rings exhibited strong antimicrobial activity, indicating the potential for these compounds in antibacterial applications (Krolenko, Vlasov & Zhuravel, 2016).
Antituberculosis Potential
- Tuberculostatic Activity : A study investigating the tuberculostatic activity of related compounds, including those with the piperidine structure, showed that some derivatives have potential as tuberculostatic agents, with minimum inhibiting concentrations ranging from 25 to 100 mg/ml (Foks, Pancechowska-Ksepko, Janowiec, Zwolska & AUGUSTYNOWICZ-KOPEĆ, 2004).
Antiproliferative and Anticancer Research
- Tubulin Inhibitor : A chemical class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, closely related to the queried compound, has been discovered as antiproliferative agents acting as tubulin inhibitors. These have been shown to increase the number of mitotic cells following treatment in a leukemia cell line (Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, Hamel & Gakh, 2014).
Mechanism of Action
Target of Action
Mode of Action
1,2,4-oxadiazoles, a key component of this compound, are known to possess hydrogen bond acceptor properties , which could play a role in their interaction with biological targets.
Biochemical Pathways
Compounds with a 1,2,4-oxadiazole moiety have been used as anti-infective agents , suggesting they may interact with biochemical pathways related to infection and immune response.
Result of Action
Given the anti-infective activity of related 1,2,4-oxadiazole compounds , it can be inferred that this compound may have similar effects.
properties
IUPAC Name |
3-phenyl-5-(1-piperidin-4-yltriazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-2-4-11(5-3-1)14-17-15(22-19-14)13-10-21(20-18-13)12-6-8-16-9-7-12/h1-5,10,12,16H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYUDESQSDMYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine |
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